クロロプロカイン塩酸塩

概要

説明

Chloroprocaine hydrochloride is a local anesthetic agent commonly used for regional anesthesia, including spinal, caudal, and epidural anesthesia. It is an ester-type anesthetic that works by blocking nerve impulses, providing rapid onset and short duration of action .

科学的研究の応用

Chloroprocaine hydrochloride is widely used in scientific research due to its anesthetic properties. It is employed in studies involving:

Chemistry: As a model compound for studying ester hydrolysis and substitution reactions.

Biology: In nerve block studies to understand nerve impulse propagation and inhibition.

Medicine: For developing new anesthetic formulations and studying their pharmacokinetics and pharmacodynamics.

Industry: In the formulation of local anesthetic products for medical use.

作用機序

Target of Action

Chloroprocaine hydrochloride, an ester local anesthetic, primarily targets the neuronal membranes . It acts on the nerve fibers, with the differential sensitivity generally depending on the size of the fiber . Small fibers are more sensitive than larger fibers and require a longer period for recovery .

Mode of Action

Chloroprocaine hydrochloride stabilizes the neuronal membranes and prevents the initiation and transmission of nerve impulses . It increases the threshold for electrical excitation in nerves by slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential . This interaction with its targets results in the blockage of nerve conduction, thereby affecting local anesthetic actions .

Biochemical Pathways

It is known that local anesthetics like chloroprocaine hydrochloride work by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .

Pharmacokinetics

Chloroprocaine hydrochloride is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% being conjugated before elimination . The distribution of the drug depends upon the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain . The drug is excreted in the urine, with minimal unchanged drug found in the urine .

Result of Action

The molecular and cellular effects of chloroprocaine hydrochloride’s action result in local anesthesia. It blocks the generation and conduction of nerve impulses, thereby preventing sensations of pain, temperature, touch, and deep pressure . High concentrations can block sympathetic somatic sensory and somatic motor fibers .

Action Environment

It is known that the spread of anesthesia depends upon the distribution of the solution, which is primarily dependent on the volume of the drug injected

準備方法

Synthetic Routes and Reaction Conditions

Chloroprocaine hydrochloride is synthesized through the esterification of 4-amino-2-chlorobenzoic acid with 2-(diethylamino)ethanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of chloroprocaine hydrochloride involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The final product is crystallized and purified to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

Chloroprocaine hydrochloride undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents can convert chloroprocaine hydrochloride to its corresponding N-oxide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to various derivatives.

Major Products

Hydrolysis: 4-amino-2-chlorobenzoic acid and diethylaminoethanol.

Oxidation: N-oxide derivatives.

Substitution: Various substituted esters and amines.

類似化合物との比較

Chloroprocaine hydrochloride is compared with other local anesthetics such as lidocaine, procaine, and tetracaine.

Lidocaine: Chloroprocaine hydrochloride has a shorter duration of action and faster onset compared to lidocaine.

Procaine: Both are ester-type anesthetics, but chloroprocaine hydrochloride has a higher potency and faster onset.

Tetracaine: Chloroprocaine hydrochloride has a shorter duration of action and is less toxic than tetracaine.

List of Similar Compounds

Chloroprocaine hydrochloride’s rapid onset and short duration make it unique among local anesthetics, particularly suitable for short surgical procedures and day-case surgeries .

生物活性

Chloroprocaine hydrochloride is an ester local anesthetic widely used in various medical procedures, particularly for spinal anesthesia and ocular applications. This article delves into its biological activity, pharmacokinetics, safety profile, and comparative efficacy based on recent research findings.

Chloroprocaine exerts its anesthetic effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes. This inhibition reduces sodium influx, leading to decreased neuronal excitability and conduction of nerve impulses. The order of loss of nerve function typically follows this sequence:

- Pain

- Temperature

- Touch

- Proprioception

- Skeletal muscle tone

The onset and duration of anesthesia depend on the diameter and myelination of the nerve fibers affected .

Pharmacokinetics

Chloroprocaine is rapidly metabolized by pseudocholinesterases in plasma, resulting in a short half-life of approximately 21 seconds in adults . Its metabolites include β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which can inhibit sulfonamide action. The primary route of elimination is renal, with urinary excretion influenced by factors such as urinary pH and perfusion .

Clinical Studies

Recent studies have assessed the efficacy and safety of chloroprocaine in various settings:

- Spinal Anesthesia : A randomized controlled trial evaluated three doses (30 mg, 40 mg, and 50 mg) of intrathecal chloroprocaine for lower limb surgeries. Results indicated that both 40 mg and 50 mg doses provided effective anesthesia for up to 60 minutes without significant adverse events .

- Ocular Applications : A study comparing preservative-free chloroprocaine ophthalmic gel with tetracaine showed that chloroprocaine was non-inferior in reducing colony-forming units (CFUs) when used with povidone-iodine, demonstrating its effectiveness in preventing infections during ocular procedures .

Adverse Effects

While chloroprocaine generally has a favorable safety profile, potential adverse effects at high plasma concentrations include:

- Central nervous system stimulation (e.g., restlessness, tremors)

- Cardiovascular effects (e.g., atrioventricular block)

- Respiratory depression or arrest at toxic levels .

Comparative Analysis with Other Anesthetics

Chloroprocaine has several advantages over other local anesthetics like lidocaine and bupivacaine:

| Parameter | Chloroprocaine | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time | Rapid | Moderate | Slow |

| Duration of Action | Short | Moderate | Long |

| Cardiovascular Effects | Minimal | Moderate | Significant |

| CNS Effects | Less pronounced | Moderate | Significant |

Chloroprocaine's rapid onset and minimal cardiovascular side effects make it particularly suitable for outpatient procedures where quick recovery is desired .

Case Studies

- Study on Spinal Anesthesia :

- Ophthalmic Gel Study :

特性

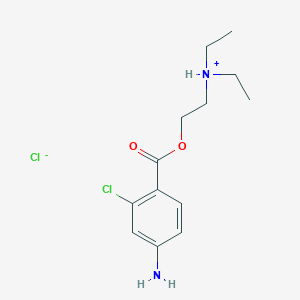

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKQYDBPUCZLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048595 | |

| Record name | Chloroprocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-89-7 | |

| Record name | Chloroprocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。